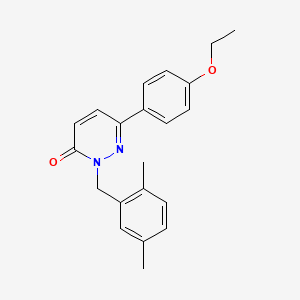

2-(2,5-dimethylbenzyl)-6-(4-ethoxyphenyl)pyridazin-3(2H)-one

Description

Properties

IUPAC Name |

2-[(2,5-dimethylphenyl)methyl]-6-(4-ethoxyphenyl)pyridazin-3-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H22N2O2/c1-4-25-19-9-7-17(8-10-19)20-11-12-21(24)23(22-20)14-18-13-15(2)5-6-16(18)3/h5-13H,4,14H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SWCQKFCYSVPRJK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)C2=NN(C(=O)C=C2)CC3=C(C=CC(=C3)C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H22N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

334.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,5-dimethylbenzyl)-6-(4-ethoxyphenyl)pyridazin-3(2H)-one typically involves multi-step organic reactions. One common method includes the condensation of 2,5-dimethylbenzyl chloride with 4-ethoxyphenylhydrazine to form an intermediate hydrazone. This intermediate is then cyclized under acidic conditions to yield the desired pyridazinone compound.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of advanced catalytic systems, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(2,5-dimethylbenzyl)-6-(4-ethoxyphenyl)pyridazin-3(2H)-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can yield reduced forms of the compound.

Substitution: The aromatic rings in the compound can undergo electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are used under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce alcohols or amines.

Scientific Research Applications

2-(2,5-dimethylbenzyl)-6-(4-ethoxyphenyl)pyridazin-3(2H)-one has a wide range of scientific research applications, including:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activities, such as antimicrobial and anti-inflammatory properties.

Medicine: Explored for its potential therapeutic effects in treating various diseases.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(2,5-dimethylbenzyl)-6-(4-ethoxyphenyl)pyridazin-3(2H)-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

Pyridazinone derivatives exhibit significant variability in biological activity and physicochemical properties depending on substituent groups. Below is a comparative analysis of 2-(2,5-dimethylbenzyl)-6-(4-ethoxyphenyl)pyridazin-3(2H)-one with structurally related compounds:

Substituent Effects at Position 2

- This contrasts with simpler alkyl substituents (e.g., ethyl or methyl groups) seen in compounds like 2-ethyl-6-phenyl-4,5-dihydropyridazin-3(2H)-one (CAS: 311321-71-8), which may reduce steric hindrance but also decrease metabolic stability .

- Halogenated analogs: In , -chloro-6-phenyl-2-substituted pyridazinones (e.g., 3a-3h) demonstrate that electronegative substituents like chlorine enhance dipole interactions but may reduce solubility compared to alkyl or aryl groups .

Substituent Effects at Position 6

- 6-(4-Ethoxyphenyl) group: The ethoxy moiety provides electron-donating effects, which could stabilize resonance structures of the pyridazinone core. This contrasts with 6-(4-chlorophenyl) or 6-(4-methylphenyl) analogs (), where electron-withdrawing (Cl) or electron-donating (CH₃) groups alter electronic density and binding affinity .

- methyl) may improve selectivity for certain enzyme targets, such as phosphodiesterases or cyclooxygenases .

Core Modifications: Dihydropyridazinones vs. Pyridazinones

- 4,5-Dihydropyridazin-3(2H)-ones (e.g., compounds in and ) feature a partially saturated core, which reduces aromaticity and may increase conformational flexibility. This contrasts with the fully unsaturated pyridazinone core in the target compound, which likely enhances π-π stacking interactions but reduces solubility .

Structural and Physicochemical Data Table

Research Implications and Limitations

- SAR insights : The target compound’s 4-ethoxyphenyl group may enhance binding to hydrophobic pockets in enzymes, while the 2,5-dimethylbenzyl group could mitigate rapid metabolism observed in simpler analogs .

- Data gaps : The provided evidence lacks direct pharmacological or solubility data for the compound, necessitating further experimental validation.

Biological Activity

2-(2,5-Dimethylbenzyl)-6-(4-ethoxyphenyl)pyridazin-3(2H)-one is a synthetic organic compound belonging to the pyridazinone class. Its unique structure, characterized by a pyridazine core with specific substitutions, has garnered interest in medicinal chemistry and biological research. This article delves into the biological activity of this compound, supported by data tables, case studies, and detailed research findings.

Chemical Structure and Properties

The compound can be represented by the following structural formula:

Key Properties:

- Molecular Weight: 294.39 g/mol

- CAS Number: 1234242

- IUPAC Name: this compound

The biological activity of this compound is primarily attributed to its interaction with various molecular targets within cells. It is hypothesized that the compound may modulate enzyme activity or receptor signaling pathways, leading to significant physiological effects.

Biological Activity

Research indicates that this compound exhibits a range of biological activities:

- Anticancer Activity: Preliminary studies suggest that the compound has cytotoxic effects against several cancer cell lines, including A549 (lung cancer) and HeLa (cervical cancer) cells. The mechanism appears to involve inhibition of tubulin polymerization, disrupting the mitotic process in cancer cells .

- Antimicrobial Properties: The compound has shown potential antimicrobial activity against various bacterial strains, indicating possible applications in treating infections.

Data Tables

Case Studies

-

Cytotoxicity in Cancer Cells:

A study investigated the effects of this compound on A549 and HeLa cells. Results indicated a dose-dependent decrease in cell viability, with IC50 values suggesting moderate potency compared to standard chemotherapeutics. -

Antimicrobial Efficacy:

Another research focused on the antimicrobial properties of this compound against E. coli and S. aureus. The results demonstrated significant inhibition of bacterial growth at concentrations as low as 50 µg/mL, highlighting its potential as an antibacterial agent.

Q & A

Q. What are the optimal synthetic routes for 2-(2,5-dimethylbenzyl)-6-(4-ethoxyphenyl)pyridazin-3(2H)-one, and how do reaction conditions influence yield and purity?

Methodological Answer: The synthesis typically involves a multi-step approach, starting with the preparation of a pyridazinone core followed by functionalization. A common method for analogous compounds includes:

- Condensation reactions : Reacting 6-(4-ethoxyphenyl)-4,5-dihydropyridazin-3(2H)-one with 2,5-dimethylbenzyl chloride under basic conditions (e.g., NaOEt in ethanol) .

- Solvent optimization : Ethanol or DMF is preferred due to their ability to stabilize intermediates. Temperature control (25–80°C) and reaction time (12–24 hours) are critical to minimize side products .

- Purification : Column chromatography or recrystallization (using 90% ethanol) ensures high purity (>95%) .

Q. How can structural characterization techniques confirm the molecular configuration of this compound?

Methodological Answer:

- X-ray crystallography : Resolves crystal packing and hydrogen-bonding patterns, as demonstrated for structurally similar pyridazinones (e.g., 4-benzyl-6-phenyl derivatives) .

- NMR spectroscopy : H and C NMR identify substituent positions (e.g., ethoxy phenyl protons at δ 6.8–7.2 ppm, dimethylbenzyl methyl groups at δ 2.2–2.5 ppm) .

- Mass spectrometry : High-resolution MS (HRMS) confirms molecular weight (expected: ~350–360 g/mol) and fragmentation patterns .

Q. What preliminary assays are recommended to evaluate its bioactivity?

Methodological Answer:

- Enzyme inhibition assays : Screen against kinases or phosphodiesterases using fluorescence-based protocols (e.g., ADP-Glo™ for kinase activity) .

- Cellular viability tests : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to assess cytotoxicity .

- Binding affinity studies : Surface plasmon resonance (SPR) quantifies interactions with targets like G-protein-coupled receptors .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported bioactivity data for pyridazinone derivatives (e.g., varying IC50 values)?

Methodological Answer:

- Standardized assay conditions : Control variables like pH, temperature, and solvent (DMSO concentration ≤0.1%) to ensure reproducibility .

- Comparative structural analysis : Use SAR studies to correlate substituent effects (e.g., electron-withdrawing groups on the phenyl ring enhance kinase inhibition) .

- Meta-analysis : Aggregate data from multiple studies (e.g., via CheMBL or PubChem) to identify trends in bioactivity .

Example SAR Table (Hypothetical Data):

| Substituent on Pyridazinone | Target Enzyme | IC50 (µM) | Reference |

|---|---|---|---|

| 4-Ethoxyphenyl | PDE3A | 0.45 | |

| 4-Chlorophenyl | PDE3A | 1.20 | |

| 2,5-Dimethylbenzyl | EGFR | 0.89 |

Q. What experimental strategies are effective for studying environmental fate and biodegradation pathways?

Methodological Answer:

- Environmental persistence assays : Use OECD 301B (Ready Biodegradability Test) to measure mineralization in aqueous systems .

- Metabolite identification : LC-HRMS tracks transformation products (e.g., hydroxylation or cleavage of the ethoxy group) .

- Ecotoxicity profiling : Conduct Daphnia magna acute toxicity tests (OECD 202) to assess ecological risks .

Q. How can computational modeling optimize the compound’s pharmacological profile?

Methodological Answer:

- Docking simulations : Use AutoDock Vina to predict binding modes with targets (e.g., PDE3A or EGFR kinase domain) .

- QSAR models : Train algorithms on datasets of pyridazinone derivatives to predict ADMET properties (e.g., logP, bioavailability) .

- MD simulations : GROMACS analyzes stability of ligand-target complexes over 100-ns trajectories .

Q. What methodologies address challenges in scaling up synthesis for preclinical studies?

Methodological Answer:

- Flow chemistry : Improves reproducibility and safety for high-temperature steps (e.g., cyclization reactions) .

- DoE (Design of Experiments) : Optimizes parameters like catalyst loading (e.g., Pd/C for hydrogenation) and solvent ratios .

- In-line analytics : PAT (Process Analytical Technology) tools monitor reaction progress via FTIR or Raman spectroscopy .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.